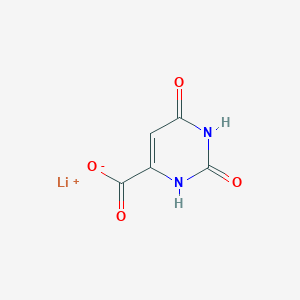
lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate, also known as Cinnamic Acid, is an organic compound with the chemical formula C9H8O2. It is a key aromatic compound in organic chemistry and serves as an important building block in the synthesis of various chemicals. Cinnamic acid is naturally occurring and plays a significant role in plant metabolism, contributing to the biosynthesis of phenylpropanoids .
Preparation Methods
Cinnamic acid can be synthesized through several methods. One common method is the Perkin reaction, which involves the reaction of benzaldehyde with acetic anhydride in the presence of an alkali metal acetate . This method is widely used in both laboratory and industrial settings due to its efficiency and simplicity.
Chemical Reactions Analysis
Cinnamic acid undergoes various types of chemical reactions, including:
Oxidation: Cinnamic acid can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form hydrocinnamic acid.
Substitution: Cinnamic acid can undergo substitution reactions, such as halogenation, to form halogenated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and halogens like chlorine. The major products formed from these reactions are benzaldehyde, benzoic acid, hydrocinnamic acid, and halogenated cinnamic acids .
Scientific Research Applications
Cinnamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Cinnamic acid plays a role in plant metabolism and is involved in the biosynthesis of flavonoids and lignin.
Medicine: It is used in the synthesis of essential drugs such as the anticoagulant warfarin and various antifungal agents.
Mechanism of Action
Cinnamic acid exerts its effects through various molecular targets and pathways. It acts as a precursor in the biosynthesis of phenylpropanoids, which are essential for plant growth and development. In medicine, cinnamic acid derivatives like warfarin inhibit the synthesis of vitamin K-dependent clotting factors, thereby preventing blood clot formation .
Comparison with Similar Compounds
Cinnamic acid can be compared with other similar compounds, such as:
Benzoic Acid: Both cinnamic acid and benzoic acid are aromatic carboxylic acids, but cinnamic acid has an additional double bond in its structure.
Hydrocinnamic Acid: This compound is the reduced form of cinnamic acid and lacks the double bond present in cinnamic acid.
Phenylacetic Acid: Similar to cinnamic acid, phenylacetic acid is an aromatic compound, but it has a different functional group arrangement.
Cinnamic acid is unique due to its ability to participate in a wide range of chemical reactions and its significant role in plant metabolism .
Properties
IUPAC Name |
lithium;2,4-dioxo-1H-pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4.Li/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJGDPULXXNWJP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C1=C(NC(=O)NC1=O)C(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3LiN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate](/img/structure/B8247712.png)
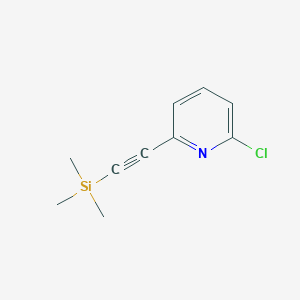
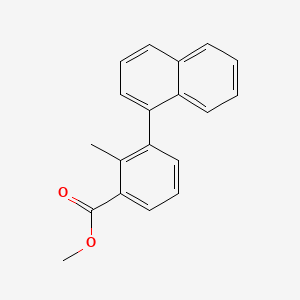
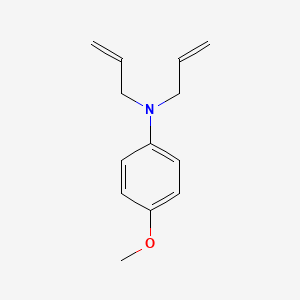
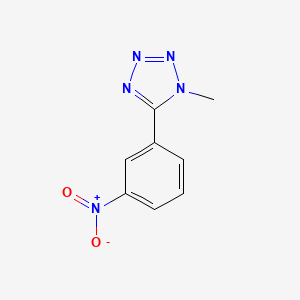
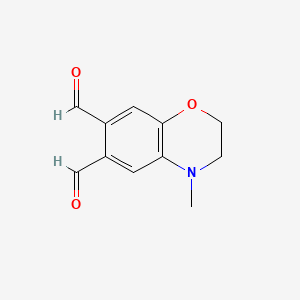
![tert-Butyl pyrazolo[1,5-a]pyridin-3-ylcarbamate](/img/structure/B8247746.png)
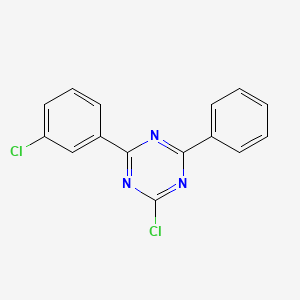

![10-Chloronaphtho[1,2-b]benzofuran](/img/structure/B8247760.png)
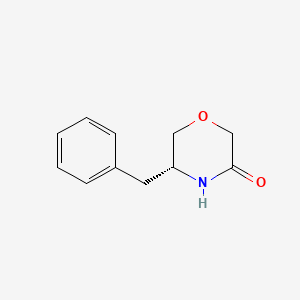
![N4,N4-Di([1,1'-biphenyl]-4-yl)-N4'-(naphthalen-1-yl)-N4'-phenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B8247774.png)

![5-Fluoro-6-nitrobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B8247794.png)
